molecular formula C18H18FN3O2S B2397435 1-cyano-2-{[(E)-[(4-fluorobenzyl)amino](methylsulfanyl)methylidene]amino}-4,5-dimethoxybenzene CAS No. 692287-66-4

1-cyano-2-{[(E)-[(4-fluorobenzyl)amino](methylsulfanyl)methylidene]amino}-4,5-dimethoxybenzene

Cat. No. B2397435
CAS RN: 692287-66-4
M. Wt: 359.42
InChI Key: IHBOOUGLYVACRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-cyano-2-{(E)-[(4-fluorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene” is a complex organic molecule that contains several functional groups . These include a cyano group (-CN), a benzyl group (C6H5CH2-), an amino group (-NH2), a methylsulfanyl group (-SCH3), and a methoxy group (-OCH3). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups will influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, amino, and methoxy groups could affect its solubility in different solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research into this compound would depend on its potential applications. These could be in a variety of fields, depending on its properties and reactivity .

properties

IUPAC Name

methyl N-(2-cyano-4,5-dimethoxyphenyl)-N'-[(4-fluorophenyl)methyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-23-16-8-13(10-20)15(9-17(16)24-2)22-18(25-3)21-11-12-4-6-14(19)7-5-12/h4-9H,11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBOOUGLYVACRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=NCC2=CC=C(C=C2)F)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyano-2-{[(E)-[(4-fluorobenzyl)amino](methylsulfanyl)methylidene]amino}-4,5-dimethoxybenzene

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